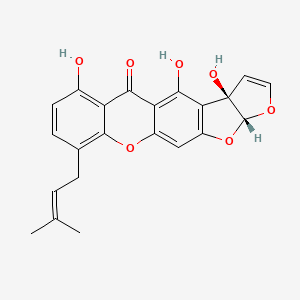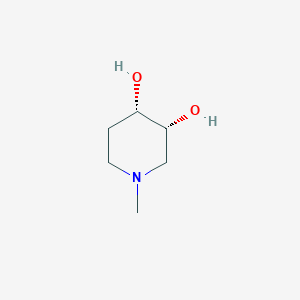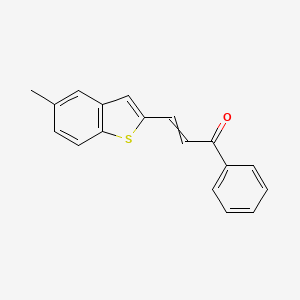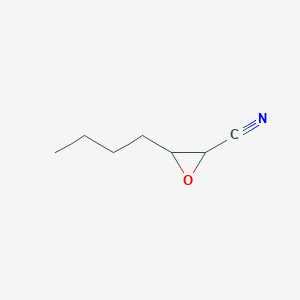![molecular formula C27H35N3O B14607549 2-{Bis[4-(dimethylamino)phenyl]methyl}-5-(diethylamino)phenol CAS No. 58709-29-8](/img/structure/B14607549.png)
2-{Bis[4-(dimethylamino)phenyl]methyl}-5-(diethylamino)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{Bis[4-(dimethylamino)phenyl]methyl}-5-(diethylamino)phenol typically involves the condensation of primary amines with corresponding aldehydes in methanol, followed by the reduction of the resulting Schiff bases with sodium borohydride in methanol and dichloromethane at room temperature . This method ensures the formation of the desired tertiary amino compound with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-{Bis[4-(dimethylamino)phenyl]methyl}-5-(diethylamino)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated phenols and amines.
Scientific Research Applications
2-{Bis[4-(dimethylamino)phenyl]methyl}-5-(diethylamino)phenol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-{Bis[4-(dimethylamino)phenyl]methyl}-5-(diethylamino)phenol involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The compound can act as a Bronsted base, accepting protons from donor molecules . This interaction can modulate various biochemical pathways and influence the activity of enzymes and other proteins.
Comparison with Similar Compounds
Similar Compounds
4-{Bis[4-(dimethylamino)phenyl]methyl}phenol: Similar structure but lacks the diethylamino group.
Methanone, bis[4-(dimethylamino)phenyl]-:
Methanone, bis[4-(diethylamino)phenyl]-: Similar to Michler’s ketone but with diethylamino groups.
Uniqueness
2-{Bis[4-(dimethylamino)phenyl]methyl}-5-(diethylamino)phenol is unique due to the presence of both dimethylamino and diethylamino groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
58709-29-8 |
|---|---|
Molecular Formula |
C27H35N3O |
Molecular Weight |
417.6 g/mol |
IUPAC Name |
2-[bis[4-(dimethylamino)phenyl]methyl]-5-(diethylamino)phenol |
InChI |
InChI=1S/C27H35N3O/c1-7-30(8-2)24-17-18-25(26(31)19-24)27(20-9-13-22(14-10-20)28(3)4)21-11-15-23(16-12-21)29(5)6/h9-19,27,31H,7-8H2,1-6H3 |
InChI Key |
WHDOZGLGYKXWJX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C(C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)N(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2-Methylbutyl)-4-{(Z)-[4-(octyloxy)phenyl]-ONN-azoxy}benzene](/img/structure/B14607478.png)
![N-[(Benzyloxy)carbonyl]-2-phenyl-L-aspartic acid](/img/structure/B14607480.png)
stannane](/img/structure/B14607483.png)


![4H-Furo[3,2-b]indole-2-carboxamide](/img/structure/B14607516.png)

![Benzyl(dimethyl)[(prop-2-yn-1-yl)oxy]silane](/img/structure/B14607520.png)
![4-{(E)-[4-(Ethenesulfonyl)phenyl]diazenyl}-N,N-diethylaniline](/img/structure/B14607522.png)




